molecular formula C14H19ClN2O B13133032 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride

1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride

Cat. No.: B13133032
M. Wt: 266.76 g/mol
InChI Key: GULAJVDXIRCADH-UHFFFAOYSA-N
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Description

1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is a complex organic compound that features a pyrrolidine ring fused to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine ring, followed by its fusion with a quinoline derivative through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: It is investigated for its potential as a drug candidate for treating various diseases.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinoline structures. This unique combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c1-16-13-7-3-2-5-10(13)9-11(14(16)17)12-6-4-8-15-12;/h2-3,5,7,11-12,15H,4,6,8-9H2,1H3;1H

InChI Key

GULAJVDXIRCADH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2CC(C1=O)C3CCCN3.Cl

Origin of Product

United States

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